molecular formula C12H9IN2O B1313264 3-Iodo-N-phenyl-2-pyridinecarboxamide CAS No. 57841-90-4

3-Iodo-N-phenyl-2-pyridinecarboxamide

Cat. No.: B1313264
CAS No.: 57841-90-4
M. Wt: 324.12 g/mol
InChI Key: DZJRPHHTMVPHBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic methods for 3-Iodo-N-phenyl-2-pyridinecarboxamide are documented in the literature. Researchers have explored various routes, including iodination of N-phenyl-2-pyridinecarboxamide using iodine sources such as iodine monochloride (ICl) or iodine pentoxide (I₂O₅) . These reactions typically occur under specific conditions, such as refluxing in appropriate solvents, and yield the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused to a phenyl ring , with an iodine atom attached to the pyridine nitrogen. The carboxamide group is also present, contributing to the overall stability and reactivity of the compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including substitution , reduction , and coupling reactions . Its reactivity is influenced by the presence of the iodine substituent and the amide functional group. Researchers have investigated its behavior in diverse reaction conditions .


Physical and Chemical Properties Analysis

  • Melting Point : The melting point of this compound is reported to be approximately 220°C .

Scientific Research Applications

Synthesis and Catalytic Applications

3-Iodo-N-phenyl-2-pyridinecarboxamide and its derivatives have been synthesized and characterized for various applications, including their catalytic activities. Notably, pyridinecarboxamidato complexes of nickel have shown significant reactivity toward ethylene, indicating their potential as ethylene polymerization catalysts. Such compounds are synthesized through the addition of N-phenyl-2-pyridinecarboxamide to bis(methallyl)nickel, resulting in high yields under specific conditions (Lee, Bu, & Bazan, 2001).

DNA-Binding Studies

Studies involving La(III) and Ce(III) complexes containing N-phenyl-2-pyridinecarboxamide have revealed their ability to bind to DNA. These complexes, through coordination with oxygen of carbonyl and nitrogen of pyridyl alongside two water molecules, exhibit significant intercalative interactions with DNA, suggesting potential applications in the field of biochemistry and molecular biology (Xingxiang He et al., 2007).

Antibacterial Activities and Molecular Modeling

The antibacterial activities of pyridine-2,6-dicarboxamide derivatives have been evaluated, showing effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, these compounds have been used in catalytic activities, such as the transfer hydrogenation reaction of ketones under mild conditions. Molecular modeling studies have further provided insights into their properties, including conformations and intermolecular hydrogen bonding interactions, highlighting their potential in pharmaceutical and chemical synthesis applications (Özdemir et al., 2012).

Ligand Applications in Organic Synthesis

N-Phenyl-2-pyridinecarboxamide derivatives have been utilized as ligands in copper-catalyzed Ullmann coupling reactions, facilitating the formation of C–O bonds, including diaryl ethers or phenols. This showcases their role in enhancing the efficiency of organic synthesis processes by providing moderate to excellent yields under varied conditions (Damkaci et al., 2017).

Properties

IUPAC Name

3-iodo-N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-10-7-4-8-14-11(10)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJRPHHTMVPHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443868
Record name 3-Iodo-N-phenyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-90-4
Record name 3-Iodo-N-phenyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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